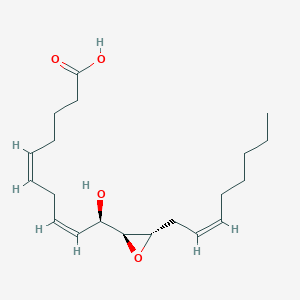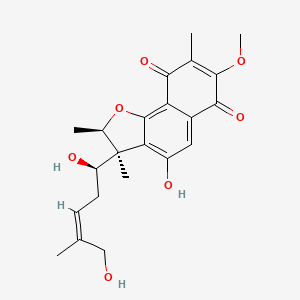
2,2'-Dibromo-9,9'-spirobifluorene
Overview
Description
Synthesis Analysis
The synthesis of pure 2,2'-Dibromo-9,9'-spirobifluorene has been improved to avoid complicated steps such as the troublesome dibromination of 9,9'-spirobifluorene or the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene. This has allowed for the preparation of a series of donor-acceptor orthogonally substituted 9,9'-spirobifluorene derivatives, demonstrating a rich variation in fluorescence both in solution and in the solid state (Chih-Long Chiang et al., 2005).
Scientific Research Applications
Synthesis and Fluorescent Derivatives
2,2'-Dibromo-9,9'-spirobifluorene has been successfully synthesized using methods that avoid complicated dibromination processes. This compound has been used to prepare donor-acceptor orthogonally substituted 9,9'-spirobifluorene derivatives. These derivatives demonstrate a rich variation in fluorescence in both solution and solid states, indicating their potential in fluorescent applications (Chih-Long Chiang, C. Shu, & Chin‐Ti Chen, 2005).
Organic Light-Emitting Devices (OLEDs)
A significant application of this compound derivatives is in the field of organic light-emitting devices (OLEDs). The synthesis of 4,4'-Dibromo-9,9'-spirobifluorene led to the construction of tri-, tetra-, and pentamers of 9,9'-spirobifluorenes. These compounds, due to their high triplet energies and structural features, have shown promise as host materials for blue phosphorescent emitters in OLEDs. Their application resulted in OLEDs with impressive efficiencies and performance (Cong Fan et al., 2010).
Optoelectronics and Molecular Electronics
Alkoxy substituted spirobifluorene derivatives, synthesized from this compound, have been explored for their applications in optoelectronics and molecular electronics. These compounds display good thermal stability and have been investigated for their solubility, thermostability, and photophysical properties, making them potential candidates for use in molecular electronics and as building units for optoelectronic materials (Rhushirajeshwari M. Chalke & V. Patil, 2017).
Gas Separation Applications
This compound has also found applications in the synthesis of novel intrinsically microporous polyimides. These polymers, synthesized from 9,9'-spirobifluorene-2,2'-diamine and its bromine-substituted analogue, have demonstrated high molecular weight, good solubility, and high thermal stability. They have shown significant potential in gas separation applications, especially in increasing gas permeabilities while maintaining selectivity (Xiaohua Ma et al., 2013).
Future Directions
Mechanism of Action
Result of Action
The effects of DBSBF’s action depend on its application context:
- Materials Science : DBSBF contributes to the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photoluminescence and electroluminescent quantum efficiency enhance device performance .
Action Environment
Environmental factors play a crucial role in DBSBF’s efficacy and stability:
properties
IUPAC Name |
2,2'-dibromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSXAWYZYTWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461112 | |
| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67665-47-8 | |
| Record name | 2,2'-DIBROMO-9,9'-SPIROBIFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dibromo-9,9'-spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method for 2,2'-Dibromo-9,9'-spirobifluorene described in this paper?
A1: The paper presents a novel synthesis method for this compound that bypasses the challenges associated with previous methods. It avoids the difficult dibromination of 9,9'-spirobifluorene and the Sandmeyer reaction of 2,2'-diamino-9,9'-spirobifluorene. [] This improved synthesis offers a more efficient route to obtain pure this compound, which is a crucial precursor for synthesizing various fluorescent derivatives.
Q2: What makes the 2,2'-bisdonor-7,7'-bisacceptor-substituted derivatives of 9,9'-spirobifluorene interesting?
A2: The research demonstrates that by introducing donor and acceptor groups at specific positions (2,2' and 7,7') on the 9,9'-spirobifluorene scaffold, the fluorescence properties of the resulting derivatives can be significantly altered. These donor-acceptor substituted compounds exhibit a diverse range of fluorescence emissions, both in solution and solid state, making them potentially valuable in various applications requiring fluorescent materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)

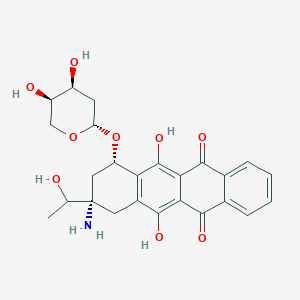

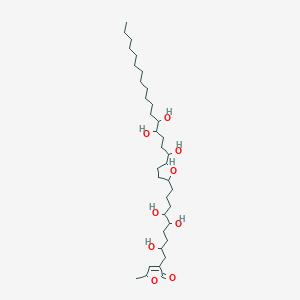
![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)
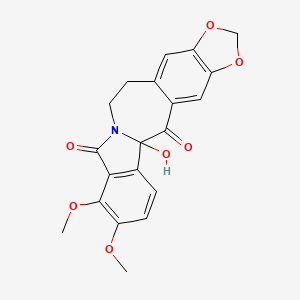
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)

